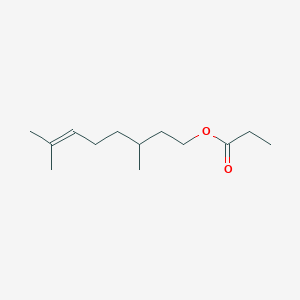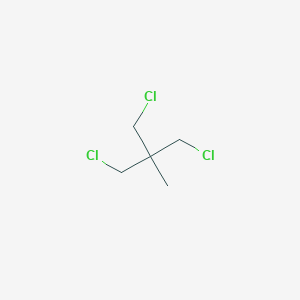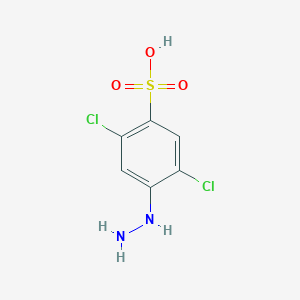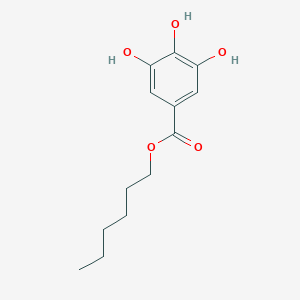
Hexyl gallate
概要
説明
Hexyl gallate, also known as hexyl 3,4,5-trihydroxybenzoate, is an alkyl ester derivative of gallic acid. It is known for its potent antibacterial and antioxidant properties. This compound is commonly used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to inhibit the growth of bacteria and protect against oxidative damage .
科学的研究の応用
Hexyl gallate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.
Safety and Hazards
将来の方向性
Hexyl gallate has been studied for its potential use in the control of citrus canker caused by Xanthomonas citri subsp citri . Microgels loaded with this compound have been developed for this purpose, showing promising results . This suggests that this compound could have a role in the development of new plant protection systems .
作用機序
The antibacterial activity of hexyl gallate is attributed to its ability to disrupt bacterial membranes and inhibit the production of virulence factors like rhamnolipid and pyocyanin by targeting the RhlR protein . Additionally, it has been shown to bind to the bacterial cell division protein FtsZ, disrupting cell division and leading to bacterial cell elongation . These combined actions contribute to its potent antibacterial effects.
生化学分析
Biochemical Properties
Hexyl gallate interacts with various enzymes and proteins. It has been shown to inhibit the production of rhamnolipid and pyocyanin by inhibiting RhlR . It also exhibits potent antimalarial activity against Plasmodium falciparum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the production of rhamnolipid and pyocyanin, which are virulence factors in Pseudomonas aeruginosa . It also exhibits antibacterial activity against CV026 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the production of rhamnolipid and pyocyanin by inhibiting RhlR . It also exhibits potent antimalarial activity against Plasmodium falciparum, with an IC50 of 0.11 mM .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to provide long-term protection against Xanthomonas citri, a pathogen that causes citrus canker, in orange plants .
Subcellular Localization
It is known that galloylated catechins, a group that includes this compound, are primarily localized in vacuoles .
準備方法
Hexyl gallate can be synthesized through the esterification of gallic acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Hexyl gallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to gallic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
類似化合物との比較
Hexyl gallate is part of a family of alkyl gallates, which includes other compounds like methyl gallate, ethyl gallate, propyl gallate, and octyl gallate. Compared to these compounds, this compound has a longer alkyl chain, which enhances its hydrophobicity and membrane-disrupting properties . This makes it particularly effective as an antibacterial agent. Other similar compounds include hydroxytyrosol hexanoate and octyl gallate, which also exhibit antioxidant and antimicrobial activities .
特性
IUPAC Name |
hexyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJNOHLEKVUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431397 | |
| Record name | Hexyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087-26-9 | |
| Record name | Hexyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of hexyl gallate in agriculture?
A1: this compound shows promise as a sustainable alternative to copper-based formulations for controlling citrus canker caused by Xanthomonas citri subsp. citri (X. citri). [, ] Research indicates that it can effectively inhibit the growth and spread of the pathogen on citrus trees. [] This could significantly reduce environmental pollution caused by copper accumulation in soil and groundwater. []
Q2: What is the mechanism of action of this compound against bacteria?
A2: While the exact mechanism is still under investigation, studies suggest that this compound primarily targets the bacterial outer membrane, affecting its permeability. [] Additionally, there is evidence pointing towards multiple cellular targets, which might explain the difficulty in developing resistance against this compound. []
Q3: Is there a risk of developing resistance to this compound in bacteria like Xanthomonas citri?
A3: Research suggests that Xanthomonas citri struggles to develop resistance to this compound. Scientists were unable to isolate spontaneous mutants resistant to the compound or induce resistance through prolonged exposure to increasing concentrations. [] This suggests a robust mode of action potentially involving multiple cellular targets, making resistance development less likely.
Q4: What are the advantages of using this compound over conventional copper-based treatments for citrus canker?
A4: this compound offers several advantages over copper-based treatments:
- Environmental Friendliness: Unlike copper, which accumulates in the environment and poses risks to ecosystems and human health, this compound is considered more environmentally friendly. []
- Reduced Resistance Development: The likelihood of Xanthomonas citri developing resistance to this compound appears to be low, ensuring long-term efficacy. []
- Targeted Delivery: Research is exploring the use of microgels decorated with anchor peptides to deliver this compound directly to the surface of orange leaves. [] This targeted approach can potentially enhance efficacy and minimize the required dosage.
Q5: Beyond its antibacterial activity, does this compound exhibit other biological activities?
A5: Yes, in addition to its antibacterial properties, this compound has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro. [] It exhibits stronger inhibitory effects on parasite growth compared to its parent compound, gallic acid. []
Q6: How does the length of the alkyl chain in gallate esters affect their activity?
A6: Studies on the antioxidant activity of gallate esters reveal that increasing the alkyl chain length generally enhances their preference for the oil phase. [] This is reflected in the increasing butteroil/water partition coefficients, with this compound showing a significantly higher partition coefficient compared to ethyl gallate. [] This property is relevant for applications where antioxidant activity in lipid-rich environments is desired.
Q7: What is known about the dermal absorption of this compound?
A7: Research on the skin delivery of antioxidant surfactants indicates that this compound, as a derivative of gallic acid, is capable of penetrating the skin. [] This finding highlights its potential for topical applications, especially in formulations targeting oxidative stress in the skin.
Q8: How is this compound synthesized?
A8: this compound can be synthesized through the esterification of gallic acid with n-hexyl alcohol, using p-toluene sulfonic acid as a catalyst. [] The reaction is typically carried out at elevated temperatures (110-120 °C) for several hours to achieve optimal yield. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



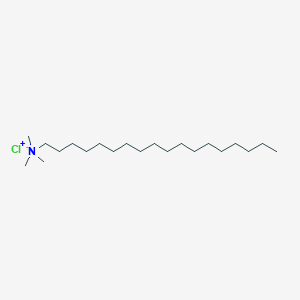
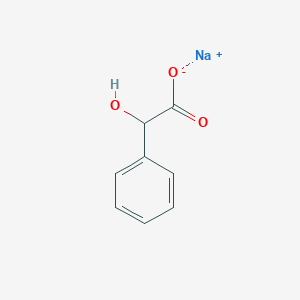
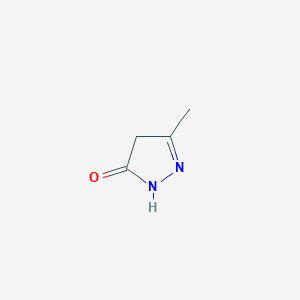


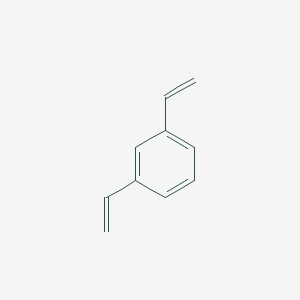

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)


![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
